6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide
Overview
Description
6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The specific structure of this compound includes a chromene core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide can be achieved through various synthetic routes. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the click reaction of (E)-3-(1-((prop-2-yn-1-yloxy)imino)ethyl)-2H-chromen-2-one and aryl azide in the presence of sodium ascorbate and CuSO4-5H2O in THF:H2O . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azides, propargyl bromide, and various catalysts such as CuSO4-5H2O . Major products formed from these reactions include triazole derivatives and other substituted coumarin derivatives . The compound’s reactivity is influenced by the presence of the chromene core and the pyridin-3-ylmethyl group, which can participate in various chemical transformations.
Scientific Research Applications
In medicinal chemistry, coumarin derivatives have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The compound’s ability to inhibit pancreatic lipase has also been evaluated for obesity treatment . Additionally, it has shown potential in inhibiting the growth of cancer cells .
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its ability to inhibit pancreatic lipase is attributed to its interaction with active site amino acids such as Phe 77, Arg 256, and His 263 . The compound’s anticancer activity is mediated through the inhibition of specific enzymes and pathways involved in cell proliferation and survival . The chromene core and the pyridin-3-ylmethyl group play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide can be compared with other similar compounds, such as coumarin-3-carboxamide analogues and quinoline-carboxamide derivatives. Coumarin-3-carboxamide analogues have shown potential in inhibiting pancreatic lipase and cancer cell growth . Quinoline-carboxamide derivatives have been studied for their anti-proliferative activities and ability to induce apoptosis in cancer cells . The uniqueness of this compound lies in its specific structure, which combines the chromene core with the pyridin-3-ylmethyl group, resulting in a compound with diverse biological activities.
Properties
IUPAC Name |
6-methyl-2-oxo-N-(pyridin-3-ylmethyl)chromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-4-5-15-13(7-11)8-14(17(21)22-15)16(20)19-10-12-3-2-6-18-9-12/h2-9H,10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMTKNTIDRIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166415 | |
Record name | 6-Methyl-2-oxo-N-(3-pyridinylmethyl)-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878441-45-3 | |
Record name | 6-Methyl-2-oxo-N-(3-pyridinylmethyl)-2H-1-benzopyran-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878441-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-oxo-N-(3-pyridinylmethyl)-2H-1-benzopyran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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